molecular formula C9H12N2S B1273848 3-Amino-5-tert-butylthiophene-2-carbonitrile CAS No. 677277-39-3

3-Amino-5-tert-butylthiophene-2-carbonitrile

Cat. No. B1273848
Key on ui cas rn: 677277-39-3
M. Wt: 180.27 g/mol
InChI Key: LXOOZZBIGDJRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090633B2

Procedure details

To a suspension of sodium sulfide (3.26 g, 41.8 mmol) in DMF (42 mL) was added a solution of 3-chloro-4,4-dimethylpent-2-enenitrile (6.0 g, 41.8 mmol, Ohta, H.; Ishizaka, T.; Tatsuzuki, M.; Yoshinaga, M.; Iida, I.; Yamaguchi, T.; Tomishima, Y.; Futaki, N.; Toda, Y.; Saito, S. Bioorg. Med. Chem., 2008, 16, 1111-1124) in DMF (21 mL) at rt for 5 min and stirred the mixture at 70-80° C. for 2 h. Then chloroacetonitrile (5.3 mL, 83.6 mmol) was added dropwise to the reaction mixture and again stirred at 70-80° C. for 2 h. Then, a solution of sodium methoxide (2.26 g, 41.8 mmol) in dry methanol (42 mL) was added dropwise and stirring was continued for 2 h at the same temperature. The mixture was allowed to rt and poured into cold water and stirred for 30 min. The solution was extracted with chloroform (3×100 mL) and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using hexane-EtOAc (90:10) as eluent to give the product as a pale brown color solid (4.9 g, 65%), mp 118-122° C. 1H NMR (400 MHz, CDCl3): δ 6.32 (1H, s), 4.37 (2H, br s), 1.33 (9H, s); LC-MS (negative ion mode): m/z 179 (M−H)−.
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
2.26 g
Type
reactant
Reaction Step Four
Quantity
42 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[S-2:1].[Na+].[Na+].Cl[C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:6][C:7]#[N:8].Cl[CH2:14][C:15]#[N:16].C[O-].[Na+]>CN(C=O)C.CO.O>[C:9]([C:5]1[S:1][C:14]([C:15]#[N:16])=[C:7]([NH2:8])[CH:6]=1)([CH3:12])([CH3:11])[CH3:10] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
42 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC(=CC#N)C(C)(C)C
Name
Quantity
21 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
ClCC#N
Step Four
Name
sodium methoxide
Quantity
2.26 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
42 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred the mixture at 70-80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
again stirred at 70-80° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 2 h at the same temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was allowed to rt
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform (3×100 mL)
WASH
Type
WASH
Details
the combined chloroform layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated the solvent
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(S1)C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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